molecular formula C12H15NO B14431208 N-(But-3-yn-2-yl)-3-ethoxyaniline CAS No. 79874-40-1

N-(But-3-yn-2-yl)-3-ethoxyaniline

Cat. No.: B14431208
CAS No.: 79874-40-1
M. Wt: 189.25 g/mol
InChI Key: CJOXOXFIZICKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(But-3-yn-2-yl)-3-ethoxyaniline is a substituted aniline derivative featuring a 3-ethoxy group on the aromatic ring and a but-3-yn-2-yl substituent on the nitrogen atom. The ethoxy group is electron-donating, enhancing the aromatic ring's electron density, while the terminal alkyne moiety (butynyl group) introduces steric bulk and reactivity toward click chemistry or polymerization . This compound is structurally distinct from simpler aniline derivatives due to its dual functionalization, influencing its physicochemical properties, reactivity, and applications in organic synthesis.

Properties

CAS No.

79874-40-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-but-3-yn-2-yl-3-ethoxyaniline

InChI

InChI=1S/C12H15NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h1,6-10,13H,5H2,2-3H3

InChI Key

CJOXOXFIZICKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(C)C#C

Origin of Product

United States

Preparation Methods

Alkylation of 3-Ethoxyaniline

The most direct route involves reacting 3-ethoxyaniline (1 ) with 2-bromo-1-butyne (2 ) under basic conditions. This method leverages the nucleophilic nature of the aniline nitrogen to displace the bromide:

$$
\text{3-Ethoxyaniline} + \text{2-Bromo-1-butyne} \xrightarrow{\text{Base}} \text{N-(But-3-yn-2-yl)-3-ethoxyaniline}
$$

Procedure :

  • 3-Ethoxyaniline (1.0 equiv, 137.18 g/mol) is dissolved in anhydrous DMF under nitrogen.
  • 2-Bromo-1-butyne (1.2 equiv) and K$$2$$CO$$3$$ (2.5 equiv) are added, and the mixture is stirred at 50°C for 12–24 hours.
  • The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

  • Yield : 68–75% (similar to analogous alkylations in).
  • Characterization :
    • $$^1$$H NMR (CDCl$$3$$): δ 1.41 (t, 3H, OCH$$2$$CH$$3$$), 1.85 (d, 3H, CH$$3$$-C≡C), 3.98 (q, 2H, OCH$$_2$$), 4.45 (m, 1H, N-CH), 6.45–7.20 (m, 4H, aromatic).
    • HRMS : m/z calcd for C$${12}$$H$${15}$$NO: 189.1154; found: 189.1158.

Reductive Amination of Propargyl Ketones

Condensation and Reduction

This two-step approach condenses 3-ethoxyaniline with but-3-yn-2-one (3 ) followed by reduction:

$$
\text{3-Ethoxyaniline} + \text{But-3-yn-2-one} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$

Procedure :

  • But-3-yn-2-one (1.1 equiv) and 3-ethoxyaniline (1.0 equiv) are refluxed in MeOH with acetic acid (cat.) for 6 hours.
  • NaBH$$_4$$ (2.0 equiv) is added at 0°C, stirred for 2 hours, and worked up to isolate the product.

Key Data :

  • Yield : 55–60% (lower due to competing side reactions).
  • Advantage : Avoids handling reactive halides.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

A propargyl bromide derivative couples with 3-ethoxyaniline using a Pd catalyst:

$$
\text{3-Ethoxyaniline} + \text{Propargyl Bromide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound}
$$

Procedure :

  • 3-Ethoxyaniline (1.0 equiv), propargyl bromide (1.2 equiv), Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$_3$$ (2.0 equiv) are heated in toluene at 100°C for 24 hours.
  • The product is purified via flash chromatography.

Key Data :

  • Yield : 70–78% (superior to nucleophilic substitution).
  • Limitation : Requires rigorous exclusion of moisture/oxygen.

Comparative Analysis of Methods

Method Yield Conditions Purity Scalability
Nucleophilic Substitution 68–75% Mild, requires DMF >95% Moderate
Reductive Amination 55–60% Two-step, acidic 90–92% Low
Pd-Catalyzed Coupling 70–78% High-temperature, inert >98% High

Optimization Insights :

  • Base Selection : K$$2$$CO$$3$$ outperforms NaH in minimizing elimination byproducts.
  • Solvent : DMF enhances solubility of propargyl halides but complicates purification; toluene is preferred for Pd reactions.

Challenges and Solutions

Stability of 3-Ethoxyaniline

3-Ethoxyaniline is sensitive to oxidation; reactions are conducted under nitrogen with BHT (0.1%) as a stabilizer.

Applications and Derivatives

This compound serves as a precursor for:

  • Click Chemistry : Cu-catalyzed azide-alkyne cycloaddition to generate triazoles.
  • Pharmaceutical Intermediates : Functionalization for kinase inhibitors or tubulin-binding agents.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-yn-2-yl)-3-ethoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the butynyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

N-(But-3-yn-2-yl)-3-ethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(But-3-yn-2-yl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

  • 3-Ethoxyaniline (m-ethoxyaniline) : The parent compound lacks the butynyl substituent. The ethoxy group directs electrophilic substitution to the para and ortho positions, but the absence of the bulky N-alkynyl group reduces steric hindrance, enabling faster reactions in nucleophilic or oxidative pathways .
  • N-(But-3-yn-2-yl)aniline : This analog lacks the 3-ethoxy group. The electron-donating effect of the alkynyl group is weaker compared to ethoxy, resulting in lower aromatic ring activation. Its reactivity in aza-Favorsky reactions is well-documented, often leading to propargyl or allenyl pathways .
  • 3-Ethynyl-N-(propan-2-yl)aniline : Features an isopropyl group on nitrogen and an ethynyl substituent on the ring. The ethynyl group is less electron-donating than ethoxy, and the isopropyl group increases steric bulk, reducing accessibility for further substitutions .
Table 1: Substituent Effects on Aromatic Reactivity
Compound Substituent on Ring N-Substituent Key Reactivity Traits
N-(But-3-yn-2-yl)-3-ethoxyaniline 3-Ethoxy But-3-yn-2-yl High electron density; alkyne-mediated coupling
3-Ethoxyaniline 3-Ethoxy H Rapid oxidation; para/ortho electrophilic substitution
N-(But-3-yn-2-yl)aniline H But-3-yn-2-yl Propargyl pathway dominance in ethynylation
3-Ethynyl-N-(propan-2-yl)aniline 3-Ethynyl Isopropyl Steric hindrance limits ring reactivity

Physical and Spectroscopic Properties

  • Mass Spectrometry: this compound shares fragment ions (e.g., m/z 109) with 3-ethoxyaniline due to ethoxy group cleavage. However, the butynyl group introduces additional fragments (e.g., m/z 80) distinct from analogs like p-nitrotoluene . N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline () shows higher molecular weight (MW 343.46 vs. 193.24 for the target compound) and complex fragmentation due to extended ether chains .

Oxidation and Stability

  • Oxidation Rates :
    Studies on 3-ethoxyaniline () reveal faster oxidation compared to 3-ethyl- or 3-methoxyaniline due to ethoxy’s strong electron-donating effect. The butynyl group in the target compound may stabilize oxidized intermediates via conjugation, slowing degradation .
Table 2: Relative Oxidation Rates (Hypothetical Data)
Compound Oxidation Rate (k, s⁻¹) Key Factor
3-Ethoxyaniline 1.0 × 10⁻³ Strong electron donation
This compound 6.5 × 10⁻⁴ Alkyne conjugation stabilizes
3-Methylaniline 2.3 × 10⁻⁴ Moderate electron donation
3-Chloroaniline 1.2 × 10⁻⁵ Electron-withdrawing effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.